molecular formula C10H20F3NO3S B6360017 1-Methyl-1-propylpiperidinium triflate CAS No. 1221445-34-6

1-Methyl-1-propylpiperidinium triflate

Cat. No.: B6360017
CAS No.: 1221445-34-6
M. Wt: 291.33 g/mol
InChI Key: YVZHLHGXHYMCOC-UHFFFAOYSA-M
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Description

1-Methyl-1-propylpiperidinium triflate is an organic salt with the molecular formula C10H20F3NO3S and a molecular weight of 291.33 g/mol . It is also known as 1-Methyl-1-propylpiperidinium trifluoromethanesulfonate. This compound is commonly used in various scientific and industrial applications due to its unique properties.

Preparation Methods

1-Methyl-1-propylpiperidinium triflate can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylpiperidine with propyl bromide to form 1-methyl-1-propylpiperidinium bromide. This intermediate is then reacted with trifluoromethanesulfonic acid to yield this compound . The reaction conditions typically involve the use of an organic solvent such as acetonitrile and a temperature range of 0-25°C.

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Methyl-1-propylpiperidinium triflate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles such as halides, amines, and thiols. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-1-propylpiperidinium triflate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1-propylpiperidinium triflate involves its ability to interact with various molecular targets. The triflate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the piperidinium cation can interact with anionic species, forming stable complexes that can be used in catalysis and other applications .

Comparison with Similar Compounds

1-Methyl-1-propylpiperidinium triflate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their anionic components, which can influence their chemical properties and applications. For example, this compound is unique in its ability to act as a strong leaving group in substitution reactions, making it particularly useful in organic synthesis.

Properties

IUPAC Name

1-methyl-1-propylpiperidin-1-ium;trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N.CHF3O3S/c1-3-7-10(2)8-5-4-6-9-10;2-1(3,4)8(5,6)7/h3-9H2,1-2H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZHLHGXHYMCOC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1(CCCCC1)C.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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